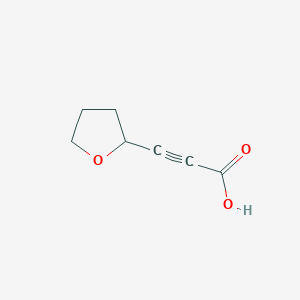![molecular formula C16H24N4O5 B2920298 7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-62-9](/img/structure/B2920298.png)
7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrrolopyrimidines . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are part of a broader category of compounds known as polycyclic aromatic compounds, which are multiple aromatic rings fused together .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached to it . The exact structure would depend on the positions and types of these substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the types and positions of substituents can influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antiviral and Antimicrobial Activity
Studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antiviral and antimicrobial properties. This is evident in the synthesis of non-nucleoside analogs of toyocamycin, which have shown effects against human cytomegalovirus and herpes simplex virus (Renau et al., 1996).
Catalytic and Electrochemical Properties
Some pyrrolo[2,3-d]pyrimidine derivatives have been explored for their catalytic and electrochemical properties. For instance, the synthesis of novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine units illustrates the potential of these compounds in materials science, particularly in the development of electrochromic materials (Chang & Liou, 2008).
Antioxidant Properties
The exploration of pyrrolo[2,3-d]pyrimidine derivatives in the context of antioxidant properties has also been conducted. Studies such as the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols reveal their potential as chain-breaking antioxidants, which could have implications in pharmaceutical and nutraceutical industries (Wijtmans et al., 2004).
Anticancer Activity
Significantly, certain pyrrolo[2,3-d]pyrimidine derivatives have shown anticancer activity. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer agents demonstrate the therapeutic potential of these compounds in oncology (Rahmouni et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
It is suggested that the compound may bind to and be transported byFolate Receptor α (FRα) and Folate Receptor β (FRβ) . These receptors play a crucial role in the transport of folate and folate analogs, which are essential for various cellular processes, including DNA synthesis and repair.
Mode of Action
It is suggested that the compound interacts with its targets (frα and frβ) through binding and transportation . This interaction could lead to changes in the cellular processes that these receptors are involved in, such as DNA synthesis and repair.
Pharmacokinetics
The compound’s potential interaction with frα and frβ suggests that it may be absorbed and distributed in the body through the folate transport system
Propriétés
IUPAC Name |
7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5/c1-18-14-11(15(22)19(2)16(18)23)10-12(20(14)7-9-25-4)13(21)17-6-5-8-24-3/h10H,5-9H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZVZIYSOWDQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NCCCOC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

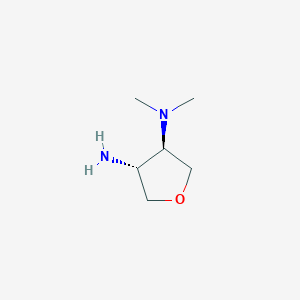
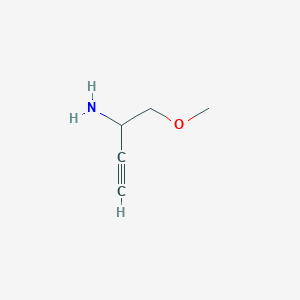
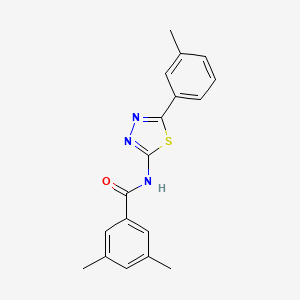
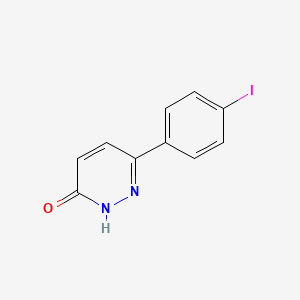
![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2920221.png)

![N-(2-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2920224.png)


![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)
![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)

